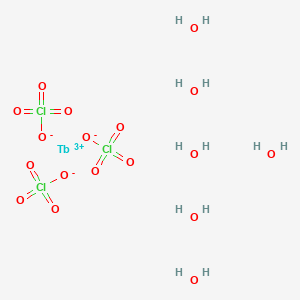

Terbium(3+) perchlorate

Description

Significance of Lanthanide(III) Perchlorates in Coordination Chemistry Research

Lanthanide(III) perchlorates, including terbium(3+) perchlorate (B79767), serve as crucial starting materials in coordination chemistry. The perchlorate ion (ClO₄⁻) is known for its low coordinating tendency, meaning it does not readily bind to the metal ion in solution. acs.orgcdnsciencepub.com This characteristic is highly advantageous for researchers as it allows for the systematic study of the coordination of other ligands to the lanthanide ion without significant interference from the counter-ion. acs.org This facilitates the synthesis of a wide array of coordination complexes with tailored properties. wikipedia.org The study of lanthanide perchlorate complexes with various organic ligands has provided valuable insights into the coordination behavior, stereochemistry, and electronic properties of these elements. cdnsciencepub.comtandfonline.com The ability to control the coordination environment around the lanthanide ion is fundamental to designing materials with specific functions. acs.org

Overview of Terbium(III) as a Luminescent and Magnetic Center

The terbium(III) ion (Tb³⁺) is particularly notable for its distinct luminescent and magnetic properties, making it a subject of extensive research. wikipedia.org

Luminescence: Terbium(III) is renowned for its bright green luminescence, which arises from its f-f electronic transitions. ontosight.ainih.gov When incorporated into coordination complexes, organic ligands can act as "antennas," absorbing light and transferring the energy to the Tb³⁺ ion, which then emits its characteristic sharp and intense green light. researchgate.net The most prominent emission peak is the ⁵D₄ → ⁷F₅ transition. nih.gov This property is harnessed in the development of a variety of luminescent materials, including phosphors for lighting and displays, as well as probes for biological imaging. ontosight.aibohrium.com The luminescence of terbium complexes can be significantly enhanced through the careful selection of ligands. nih.govacs.org

Magnetism: Terbium(III) possesses a significant magnetic moment due to its partially filled 4f electron shell. wikipedia.org This has led to the exploration of terbium-containing compounds, including those synthesized from terbium(3+) perchlorate, for applications in magnetic materials. Research has shown that certain terbium(III) complexes exhibit slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs). bohrium.com SMMs are individual molecules that can function as tiny magnets, a property of great interest for high-density information storage and quantum computing. rsc.org

Scope and Research Objectives Pertaining to this compound Systems

The use of this compound as a precursor allows researchers to pursue a variety of scientific goals. A primary objective is the synthesis and characterization of novel terbium(III) coordination compounds with specific luminescent and magnetic properties. chemicalbook.comfishersci.fi By systematically varying the ligands coordinated to the terbium center, scientists aim to understand the structure-property relationships that govern these characteristics.

Key research objectives include:

Developing highly luminescent materials: This involves designing ligands that efficiently sensitize the terbium(III) ion's luminescence for applications in lighting, displays, and bio-imaging. bohrium.comresearchgate.net

Investigating single-molecule magnets: The synthesis of new terbium(III) complexes to explore and enhance their SMM behavior is a major focus, with potential applications in advanced data storage and spintronics. bohrium.comrsc.org

Creating multifunctional materials: Researchers are exploring the development of materials that combine the luminescent and magnetic properties of terbium(III) within a single compound. nih.govmdpi.com

Probing biological systems: this compound can be used to create luminescent probes for studying biomolecules and cellular processes. ontosight.ai

Detailed Research Findings

The following tables summarize key data and research findings related to this compound and its derivatives.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Tb(ClO₄)₃ | ontosight.ai |

| Molar Mass (Anhydrous) | 457.26 g/mol | wikipedia.org |

| Molar Mass (Hexahydrate) | 565.4 g/mol | nih.gov |

| Appearance | Light pink crystals (hexahydrate) | wikipedia.org |

| Solubility in Water | Soluble | ontosight.aiwikipedia.org |

Table 2: Luminescent Properties of Selected Terbium(III) Complexes

| Complex | Excitation Wavelength (nm) | Emission Peaks (nm) and Transitions | Key Finding | Reference |

| [Tb(hfac)₃NIT2Py] | Not specified | Not specified | Exhibits slow magnetization relaxation and luminescence. | bohrium.com |

| Tb₂(L)₄·L'·(ClO₄)₆·8H₂O | Not specified | Not specified | The presence of a second ligand (L') enhances the fluorescence intensity of the Tb(III) ion by 9.36 times compared to the binary complex. | nih.gov |

| Terbium MOF with azobenzene-4,4'-dicarboxylic acid | 380 | 485 (⁵D₄→⁷F₆), 538 (⁵D₄→⁷F₅), 579 (⁵D₄→⁷F₄), 608 (⁵D₄→⁷F₃) | The material displays intense photoluminescence in the solid state at room temperature. | nih.gov |

| [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n | Not specified | Characteristic green emission | The compound shows intense green emission under UV irradiation. | frontiersin.org |

Table 3: Magnetic Properties of Selected Terbium(III) Complexes

| Complex | Magnetic Behavior | Significance | Reference |

| [Tb(acac)₃NIT2Py]·0.5H₂O | Slow relaxation of magnetization at low temperature | Suggests single-molecule magnet (SMM) behavior. | bohrium.com |

| {Tb(phox)₃(DMSO)₂(H₂O)}n | Field-induced single-molecule magnet | Shows frequency dependence involving the phonon bottleneck mechanism below 33 K under a non-zero applied DC magnetic field. | rsc.org |

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Terbium(III) perchlorate |

| Tb(ClO₄)₃ | Terbium(III) perchlorate |

| [Tb(hfac)₃NIT2Py] | Tris(hexafluoroacetylacetonato)(2-(2-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxy-3-oxide)terbium(III) |

| Tb₂(L)₄·L'·(ClO₄)₆·8H₂O | Bis(benzylsulfinyl)methane-2,2'-dipyridyl-terbium(III) perchlorate octahydrate |

| [Tb(acac)₃NIT2Py]·0.5H₂O | Tris(acetylacetonato)(2-(2-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxy-3-oxide)terbium(III) hemihydrate |

| {Tb(phox)₃(DMSO)₂(H₂O)}n | catena-Poly[[[tris(N-phenyloxamato)bis(dimethylsulfoxide)aquaterbium(III)]]] |

| [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n | catena-Poly[[[aquabis(glutarato)terbium(III)]-di-μ-aqua-[aquabis(glutarato)terbium(III)]]] |

Structure

2D Structure

Properties

CAS No. |

14014-09-6 |

|---|---|

Molecular Formula |

ClHO4Tb |

Molecular Weight |

259.38 g/mol |

IUPAC Name |

perchloric acid;terbium |

InChI |

InChI=1S/ClHO4.Tb/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

ABEVGTCBFJGVSJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Tb] |

Origin of Product |

United States |

Synthetic Methodologies for Terbium 3+ Perchlorate and Its Derivatives

Direct Synthesis Routes for Terbium(3+) Perchlorate (B79767) Hexahydrate

The most common and direct route to obtaining terbium(3+) perchlorate is through the synthesis of its hexahydrate form, a stable and readily usable precursor for further chemical elaborations.

This compound hexahydrate is conventionally prepared by the reaction of terbium(III,IV) oxide (Tb₄O₇) with perchloric acid (HClO₄). nih.gov This method involves the dissolution of the mixed-valence terbium oxide in a solution of perchloric acid. The resulting aqueous solution is then carefully evaporated to induce crystallization of the desired this compound hexahydrate, which appears as light pink crystals. nih.gov This salt is a useful starting material for creating various terbium(III) complexes because the perchlorate ions are non-coordinating. nih.govresearchgate.net

Advanced Synthetic Strategies for Terbium(III) Perchlorate Complexes

Building upon the simple salt, a variety of advanced synthetic strategies have been developed to construct intricate terbium(III) complexes with tailored properties. These methods are crucial for applications in fields such as optoelectronics and sensing.

Solution-phase synthesis is a versatile method for creating a wide array of terbium(III) complexes. This approach involves the reaction of this compound with one or more organic ligands in a suitable solvent.

Ternary Complexes: These complexes involve the coordination of the terbium(III) ion with two different types of ligands, often referred to as a primary and a secondary ligand. For instance, a novel ternary complex has been synthesized using bis(benzylsulfinyl)methane (B15476143) as the primary ligand and 2,2'-dipyridyl as the secondary ligand with this compound. rsc.org The introduction of the second ligand, 2,2'-dipyridyl, was shown to significantly enhance the relative emission intensity and fluorescence lifetime compared to the corresponding binary complex. rsc.org In another study, ternary terbium complexes were prepared using carboxylic acids like 2-aniline carbonyl benzoic acid (HAB) or 2-diphenylamine carbonyl benzoic acid (HDPAB) as the first ligand and imidazo[5,6-f] phenanthroline (IP) as the secondary ligand. acs.org The resulting complexes, Tb(HAB)₃IP and Tb(HDPAB)₃IP, exhibited the characteristic fluorescence of the Tb³⁺ ion. acs.org

Binary Complexes: Binary complexes are formed with a single type of ligand. For example, reacting 3-formylchromone with hydrated terbium(III) perchlorate in isopropanol (B130326) yields the complex Tb(imc)₃(ClO₄)₃·5H₂O. researchgate.net

The following table summarizes representative examples of terbium(III) complexes synthesized in solution using this compound.

| Complex Type | Primary Ligand | Secondary Ligand | Solvent | Resulting Complex Formula | Reference |

| Ternary | bis(benzylsulfinyl)methane | 2,2'-dipyridyl | Not Specified | Tb₂(L)₄·L'·(ClO₄)₆·8H₂O | rsc.org |

| Ternary | 2-aniline carbonyl benzoic acid (HAB) | imidazo[5,6-f] phenanthroline (IP) | Ethanol | Tb(HAB)₃IP | acs.org |

| Ternary | 2-diphenylamine carbonyl benzoic acid (HDPAB) | imidazo[5,6-f] phenanthroline (IP) | Ethanol | Tb(HDPAB)₃IP | acs.org |

| Binary | 3-hydroxymethylchromone | - | Isopropanol | Tb(imc)₃(ClO₄)₃·5H₂O | researchgate.net |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a more environmentally sustainable alternative to traditional solvent-based synthesis. This solvent-free or minimal-solvent approach has been successfully applied to the synthesis of terbium(III) complexes and coordination polymers.

One study demonstrated the preparation of a terbium(III) complex with a dialdehyde (B1249045) ligand via a mechanochemical route, which was noted for its simplicity, shorter reaction time, and reproducibility compared to conventional methods. researchgate.net Another example is the mechanochemical synthesis of lanthanide coordination polymers, including those of terbium, by reacting lanthanide carbonates with benzene-1,4-dicarboxylate. osti.gov The resulting terbium-containing polymer displayed intense green luminescence. osti.gov

The synthesis of Tb(hfac)₃(H₂O)₂ (where hfac = 1,1,1,5,5,5-hexafluoroacetylacetonato) has been achieved through mechanochemical reactions in an open mortar and pestle using TbCl₃·6H₂O as the starting material. nih.gov This method was found to be highly reproducible. nih.gov The mechanism of mechanochemical synthesis has also been investigated for mixed-ligand terbium(III) quinolinate complexes, revealing a multi-stage process.

| Reactants | Mechanochemical Method | Product | Key Finding | Reference |

| Terbium(III) salt, dialdehyde ligand | Not specified | Diaqua-tris(nitrato)-(2(pyridine-2,6-diyl(methyleneoxy))benzaldehyde)terbium(III) | Superior to conventional methods in simplicity and reaction time. | researchgate.net |

| Terbium carbonate, benzene-1,4-dicarboxylic acid | Not specified | (Tb₀.₅Gd₀.₅)₂(1,4-BDC)₃(H₂O)₄ | Phase-pure coordination polymer with intense green luminescence. | osti.gov |

| TbCl₃·6H₂O, Hhfac | Mortar and pestle grinding | Tb(hfac)₃(H₂O)₂ | Highly reproducible synthesis. | nih.gov |

| Terbium(III) salt, quinolinic acid, N-containing ligands | Not specified | Mixed-ligand terbium(III) quinolinate complexes | Synthesis involves several stages. |

Hydrothermal synthesis involves carrying out reactions in aqueous solutions at high temperatures and pressures. This method is particularly effective for crystallizing coordination polymers, which are extended networks of metal ions linked by organic ligands.

A novel three-dimensional terbium(III) coordination polymer, [Tb(sip)(phen)(H₂O)]n (where sip = 5-sulfoisophthalate and phen = 1,10-phenanthroline), was formed through the hydrothermal reaction of terbium(III) chloride with the corresponding ligands at 415 K. In this structure, terbium ions are linked by the sulfoisophthalate anions to form binuclear units, which then extend into a 3D network. Another study utilized a temperature-dependent hydrothermal method to prepare a series of 3D coordination polymers of lanthanide ions, including terbium(III), with quinoline-2,4-dicarboxylic acid as the building block. The study found that varying the synthesis temperature (from 100 to 150 °C) resulted in structural transformations and the formation of different hydrated compounds. While not always starting from terbium perchlorate, some hydrothermal syntheses of lanthanide coordination polymers do utilize perchlorate salts as the metal source.

Core-shell composites are nanomaterials where a core of one material is coated with a shell of another. This compound is a key precursor in the synthesis of luminescent core-shell materials, often with a silica (B1680970) (SiO₂) core and a terbium complex shell.

A typical synthesis involves grafting a terbium complex onto the surface of silica microspheres. For example, novel core-shell ternary terbium composites, SiO₂@Tb(MABA-Si)·L (where L is dipy or phen), were prepared by first synthesizing the ternary terbium complexes Tb(MABA-Si)·L₂·(ClO₄)₃·2H₂O and then grafting them onto the surface of SiO₂ microspheres. osti.gov The precursor this compound is used to form the initial complex. osti.gov In a similar approach, core-shell-shell composites (SiO₂@PMDA-Si-Tb@SiO₂) have been synthesized where terbium perchlorate (prepared from Tb₄O₇ and HClO₄) was used to form the luminescent terbium organic complex in the shell layer. researchgate.net These core-shell structures often exhibit enhanced luminescence properties compared to the free terbium complexes. osti.gov

| Core Material | Shell Material | Terbium Precursor | Ligands | Key Feature | Reference |

| SiO₂ (600 nm) | Ternary Terbium Complex | This compound | MABA-Si, dipy/phen | Enhanced emission intensity compared to the complex alone. | osti.gov |

| SiO₂ | Terbium Organic Complex | This compound | PMDA-Si, phen | Core-shell-shell structures synthesized for enhanced stability. | researchgate.net |

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| This compound | Terbium(III) perchlorate |

| Tb₄O₇ | Terbium(III,IV) oxide |

| HClO₄ | Perchloric acid |

| MABA-Si | Silylated m-aminobenzoic acid |

| dipy | 2,2'-dipyridyl |

| phen | 1,10-phenanthroline (B135089) |

| HAB | 2-aniline carbonyl benzoic acid |

| HDPAB | 2-diphenylamine carbonyl benzoic acid |

| IP | imidazo[5,6-f] phenanthroline |

| hfac | 1,1,1,5,5,5-hexafluoroacetylacetonato |

| sip | 5-sulfoisophthalate |

| PMDA-Si | (2,5-bis((3-(Triethoxysilyl)propyl)carbamoyl)terephthalic acid) |

Coordination Chemistry and Complexation Behavior of Terbium Iii Perchlorate

Role of Perchlorate (B79767) Anion in Terbium(III) Coordination Environments

The perchlorate anion (ClO₄⁻) plays a critical, albeit sometimes passive, role in the coordination sphere of the terbium(III) ion. Its behavior dictates the synthetic pathways available for forming new complexes.

The perchlorate anion is generally regarded as a weakly or non-coordinating anion due to its low charge density and tetrahedral geometry, which delocalizes the negative charge. wikipedia.org This property makes terbium(III) perchlorate an excellent precursor for synthesizing various terbium complexes, as the perchlorate ions are readily displaced by other, stronger donor ligands. wikipedia.org For instance, in the complex hexakis(antipyrine-O)terbium(III) triperchlorate, the perchlorate anions are uncoordinated, residing outside the primary coordination sphere of the central terbium ion. researchgate.net

Formation and Characterization of Terbium(III) Complexes with Diverse Organic Ligands

The luminescent properties of the Tb³⁺ ion, characterized by its distinct green emission, can be significantly enhanced through the "antenna effect." This process involves the coordination of organic ligands that absorb UV light efficiently and transfer the excitation energy to the central metal ion. scielo.org.za Terbium(III) perchlorate is an ideal starting point for creating such complexes with a wide variety of organic ligands featuring different donor atoms.

Nitrogen-containing heterocyclic ligands are extensively used in the construction of luminescent terbium complexes. Bidentate N-donors like 2,2'-dipyridyl (bpy) and 1,10-phenanthroline (B135089) (phen), along with their derivatives, are particularly common. tandfonline.comresearchgate.net They are often employed as ancillary ligands in ternary complexes, where they cap the coordination sphere, enhance the complex's stability, and modulate the luminescent output. nih.govijcce.ac.iracs.org For example, the introduction of 2,2'-dipyridyl into a terbium complex with bis(benzylsulfinyl)methane (B15476143) was shown to significantly increase the fluorescence intensity and lifetime compared to the binary complex. nih.gov Similarly, dinuclear terbium pivalate (B1233124) complexes have been successfully synthesized with both 2,2′-dipyridyl and 1,10-phenanthroline. researchgate.net

Ligands incorporating imidazole (B134444) and its derivatives have also been explored. A complex containing the nitronyl nitroxide radical 2-(2-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro1H-imidazolyl-1-oxy-3-oxide (NIT2Py) demonstrates the integration of imidazole-based structures. acs.org Other studies have utilized ligands such as indazole and 2-(2-pyridyl)imidazole (impy) as neutral sensitizers in ternary terbium(III) complexes with β-diketonates. nih.gov

| Ligand Type | Example Ligand | Complex Formula Example | Key Research Finding | Reference |

| Dipyridyl | 2,2'-Dipyridyl (bpy) | [Tb₂(piv)₆(bpy)₂] | Formation of dinuclear complexes with carboxylate bridges. | researchgate.net |

| Phenanthroline | 1,10-Phenanthroline (phen) | [Tb(phen)₂(Cl)₃(H₂O)] | Forms stable complexes that interact with biological molecules like BSA. | ijcce.ac.ir |

| Phenanthroline Derivative | 4,7-dimethyl-1,10-phenanthroline (B1295015) | [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | Creates layered metal-organic frameworks with high luminescence quantum yields. | mdpi.com |

| Imidazole Derivative | 2-(2-pyridyl)imidazole (impy) | [Tb(fod)₃(impy)] | Acts as a neutral sensitizer (B1316253) in ternary complexes, influencing photoluminescence. | nih.gov |

Oxygen-donor ligands are paramount in the coordination chemistry of terbium(III) due to the oxophilic nature of lanthanide ions.

Sulfinyl Groups: Ligands containing sulfinyl groups (S=O) can coordinate to Tb³⁺ through the oxygen atom. A prime example is the complex formed with bis(benzylsulfinyl)methane, which exhibits characteristic terbium fluorescence. nih.gov Related sulfonyl groups (SO₂) are also effective, as seen in sulfonylcalix rsc.orgarene-based ligands that form highly luminescent complexes with terbium(III). researchgate.net

β-Diketonates: This class of ligands, such as acetylacetone (B45752) (acac) and its fluorinated derivatives like 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), are exceptional sensitizers for Tb³⁺ luminescence. tandfonline.comacs.org They form stable, often neutral, ternary complexes with ancillary ligands, which are intensely studied for applications in lighting and display technologies. nih.govnih.govrsc.orgresearchgate.net

Carboxylates: The coordination of carboxylate ligands can lead to a rich variety of structures, including mononuclear, dimeric, and polymeric assemblies. conicet.gov.ar Ligands like 4,4′-oxybis(benzoic acid) can form 2D and 3D coordination polymers with Tb³⁺. rsc.org Polycarboxylates, such as polyacrylic acid, can wrap around the terbium ion, with multiple carboxylate groups coordinating to a single metal center. acs.org

Polyethers: Macrocyclic polyethers are capable of encapsulating the Tb³⁺ ion. Chiral amide-based polyether macrocycles have been shown to complex spontaneously with terbium(III), with the six oxygen atoms of the polyether ring participating in the coordination. researchgate.netrsc.org

| Ligand Type | Example Ligand | Complex Formula Example | Key Research Finding | Reference |

| Sulfinyl | Bis(benzylsulfinyl)methane | Tb₂L₄·L'·(ClO₄)₆·8H₂O | Forms a ternary complex where L is the sulfinyl ligand and L' is dipyridyl. | nih.gov |

| β-Diketonate | Acetylacetone (acac) | [Tb(acac)₃(PyO)] | Ternary complexes show good thermal stability and characteristic green luminescence. | tandfonline.com |

| Carboxylate | 4,4′-oxybis(benzoic acid) (H₂oba) | [Tb₂(oba)₃(2,2′-bpy)₂] | Forms a 3D framework with dimeric terbium subunits. | rsc.org |

| Polyether | Chiral Polyether Macrocycle | [1a·Tb][ClO₄]₃ | Spontaneous complexation occurs with the polyether oxygen atoms coordinating to Tb³⁺. | researchgate.netresearchgate.net |

The design of ligands with multiple distinct functional groups allows for the creation of terbium complexes with tailored properties. For example, octopus-like ligands containing both polythioether/polysulfoxide units and carboxylate groups have been synthesized to encapsulate Tb³⁺ ions, resulting in materials with vapor-chromic luminescent properties. rsc.org Ligands such as 3-hydroxypicolinamide (B1208869) act as O,O,N,N-chelators, providing multiple coordination points from a single molecule. scielo.org.za Pyridine-3,5-dicarboxylic acid serves as a bifunctional linker, connecting metal centers to form extended metal-organic frameworks (MOFs). acs.org The combination of different donor types within one ligand, such as a pyridine (B92270) group on a nitronyl nitroxide radical, can introduce both specific coordination geometry and magnetic properties into the final complex. acs.org

The formation of a chelate ring, where a single ligand binds to the central metal ion through two or more donor atoms, significantly enhances the thermodynamic stability of the resulting complex. This phenomenon, known as the chelate effect, is a cornerstone of terbium(III) coordination chemistry. Bidentate ligands like 1,10-phenanthroline and multidentate ligands such as EDTA and DO2A form highly stable complexes with Tb³⁺. nih.govacs.orgresearchgate.net

The stability of these complexes is crucial for their application. Studies have shown that the rigidity of the chelating ligand directly relates to the thermodynamic stability of the final complex. nih.gov For instance, the substitution of two monodentate THF solvent molecules with a single bidentate chelating ligand like 2,2'-bipyridine (B1663995) leads to a notable enhancement in the thermodynamic stability of the complex. acs.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict the stability constants of Tb(III) complexes with ligands like substituted dipicolinic acid. These studies reveal how electron-donating or -withdrawing substituents on the ligand framework can fine-tune the binding strength and, consequently, the stability of the complex. nih.govacs.orgacs.orgmorressier.com The complexation reaction with chelating ligands like 3-hydroxypicolinamide has been found to be spontaneous and exothermic, further highlighting the favorable thermodynamics of chelate formation. scielo.org.za

| Ligand/System | Key Stability Finding | Methodology | Reference |

| Substituted Dipicolinic Acids | Stability constants are modified by substituents in the order: -NH₂ > -OH ~ -CH₂OH > -imidazole ~ -Cl ~ -Br ~ -H > -F > -I. | Density Functional Theory (DFT) Calculations | nih.govacs.org |

| Various Chelators (EDTA, DO2A) | Chelate rigidity and a 1:1 ligand stoichiometry are directly related to thermodynamic stability. | Luminescence, Dissociation Constants Measurement | nih.gov |

| Bidentate Chelating Ligands (bpy, phen) | Use of chelating ligands enhances thermodynamic stability over solvated precursors. | Cyclic Voltammetry, DFT Calculations | acs.orgresearchgate.net |

| 3-Hydroxypicolinamide | Complexation is a spontaneous and exothermic process. | pH-metric Titration | scielo.org.za |

Structural Elucidation of Terbium(III) Perchlorate Complexes

The precise arrangement of ligands around a central metal ion is fundamental to understanding the properties and potential applications of a coordination complex. For terbium(III) perchlorate derivatives, single-crystal X-ray diffraction stands as the definitive technique for elucidating their three-dimensional structures.

Single Crystal X-ray Diffraction Studies of Tb(III) Perchlorate Compounds and Complexes

Single-crystal X-ray diffraction studies have been instrumental in revealing the detailed solid-state structures of numerous terbium(III) complexes derived from terbium(III) perchlorate. For instance, the structure of hexakis(antipyrine-O)terbium(III) triperchlorate, Tb(C₁₁H₁₂N₂O)₆₃, has been determined, showcasing the coordination of six antipyrine (B355649) ligands to the terbium center. researchgate.net In this complex, the terbium atom occupies a site of crystallographic symmetry. researchgate.net

Another illustrative example is a terbium(III) complex with N-benzyl-4-pyridone, where single-crystal X-ray diffraction analysis revealed a nine-coordinate terbium(III) ion. mdpi.com The perchlorate ions in these structures often act as counter-anions, balancing the charge of the cationic terbium complex, and can be either coordinated or non-coordinated to the metal center. researchgate.netnih.gov The insights gained from these studies are crucial for correlating structural features with the observed magnetic and luminescent properties of the materials.

Analysis of Coordination Geometries and Numbers

The terbium(III) ion, owing to its relatively large ionic radius and flexible coordination sphere, can adopt a variety of coordination numbers and geometries. This versatility is a hallmark of lanthanide chemistry.

Common coordination numbers for terbium(III) in complexes derived from its perchlorate salt range from 6 to 10. researchgate.netmdpi.comresearchgate.net A notable example of a lower coordination number is the octahedral geometry observed in hexakis(antipyrine-O)terbium(III) triperchlorate, where the terbium(III) ion is surrounded by six oxygen atoms from the antipyrine ligands. researchgate.net

Higher coordination numbers are more prevalent. For instance, nine-coordinate terbium(III) complexes often exhibit geometries such as a distorted tricapped trigonal prism. researchgate.net In some cases, a slightly distorted square antiprism coordination polyhedron is observed around the Tb(III) ion. nih.gov Ten-coordinate complexes have also been reported, displaying geometries like the sphenocorona (C₂ᵥ). mdpi.com The specific coordination geometry is influenced by the steric and electronic properties of the ligands involved.

Below is a table summarizing the coordination environments found in some terbium(III) complexes:

| Complex | Coordination Number | Coordination Geometry | Reference |

| Tb(C₁₁H₁₂N₂O)₆₃ | 6 | Octahedral | researchgate.net |

| [Tb(hfac)₃·2H₂O]n | 8 | Square Antiprism | nih.gov |

| [Tb(L)₃(2,2'-bipy)(DMF)]·(2,2'-bipy) | 9 | Distorted Tricapped Trigonal Prism | semanticscholar.org |

| Tb(L2)₂(NO₃)₂ | 10 | Sphenocorona | mdpi.com |

Intermolecular Interactions and Supramolecular Assembly in Tb(III) Coordination Polymers

Beyond the primary coordination sphere, intermolecular interactions such as hydrogen bonding play a critical role in the formation of higher-order structures, including supramolecular assemblies and coordination polymers. These interactions dictate the packing of molecules in the crystal lattice and can influence the bulk properties of the material.

In many hydrated terbium(III) complexes, coordinated water molecules act as hydrogen bond donors, forming networks with counter-anions or adjacent complex units. nih.gov For example, in the one-dimensional coordination polymer [Tb(hfac)₃·2H₂O]n, water molecules are crucial in organizing the individual complex units into chains through hydrogen bonding. nih.gov

The self-assembly of terbium(III) complexes can lead to the formation of intricate one-, two-, or three-dimensional coordination polymers. researchgate.netnih.govrsc.org These extended structures are of significant interest for their potential applications in areas such as catalysis, gas storage, and luminescent materials. The choice of ligands and reaction conditions, including the use of terbium(III) perchlorate as a starting material, allows for a degree of control over the dimensionality and topology of the resulting coordination polymer.

Solution Chemistry and Speciation Dynamics of Terbium(III) Perchlorate Systems

The behavior of terbium(III) perchlorate in solution is governed by a complex interplay of solvation, pH, and the presence of other coordinating species. Understanding these dynamics is essential for controlling the formation of desired complexes and for interpreting their solution-based properties, particularly their characteristic luminescence.

Hydration States and Solvation Effects on Terbium(III) Ions

Studies have shown that upon complexation with ligands such as DNA, the terbium(III) ion can lose one or more of its coordinated water molecules. uc.pt This change in the hydration state is often accompanied by an enhancement of the terbium(III) luminescence, as water molecules are known to be efficient quenchers of its excited state through vibronic coupling with O-H oscillators. The perchlorate anion itself is considered to be non-coordinating in aqueous solution, allowing for the study of the hydration and complexation of the terbium(III) ion with minimal interference. wikipedia.org

pH Dependence of Terbium(III) Complex Formation and Fluorescence Intensity

The pH of the medium has a profound effect on the complexation of terbium(III) and the fluorescence intensity of its complexes. mdpi.com This dependence arises from the acid-base equilibria of the ligands and the potential for hydrolysis of the terbium(III) ion at higher pH values. mdpi.com

Typically, the fluorescence intensity of a terbium(III) complex increases with pH to a certain point, after which it decreases. mdpi.com The initial increase is often due to the deprotonation of the ligand, which enhances its ability to coordinate to the terbium(III) ion and sensitize its luminescence. However, at excessively high pH, the formation of terbium hydroxide (B78521) precipitates can lead to a decrease in fluorescence. mdpi.com The optimal pH for maximum fluorescence intensity is therefore a critical parameter in the design of luminescent terbium(III)-based sensors and probes. For example, in a study of a Tb(1,10-phenanthroline)-ascorbic acid complex, the maximum fluorescence was observed in the pH range of 7-8. mdpi.com

Equilibrium Studies of Ligand-to-Metal Ratios and Species Distribution in Aqueous Media

The behavior of terbium(III) perchlorate in aqueous solution is fundamentally governed by the hydrolysis of the terbium(III) ion (Tb³⁺). The perchlorate anion (ClO₄⁻) is considered a non-coordinating or very weakly coordinating anion, meaning it does not significantly participate in the formation of inner-sphere complexes with the terbium ion in most aqueous environments. Consequently, the primary equilibrium processes involve the interaction of the hydrated terbium ion, [Tb(H₂O)ₙ]³⁺, with water molecules, which act as ligands. These interactions lead to the formation of various hydroxo complexes.

The study of ligand-to-metal ratios in the context of terbium(III) perchlorate in aqueous media primarily focuses on the ratio of hydroxide ions (OH⁻) to terbium ions (Tb³⁺) as the pH of the solution changes. This is typically investigated through potentiometric titrations, where a solution of terbium(III) perchlorate is titrated with a strong base, and the resulting changes in pH are monitored. These studies are crucial for determining the stoichiometry and stability of the various terbium-hydroxo species that form.

Detailed research findings have led to the determination of equilibrium constants for the hydrolysis reactions of terbium(III). These constants are essential for understanding the distribution of different terbium species in an aqueous solution as a function of pH. The primary hydrolysis reactions and their corresponding stability constants at 25°C and infinite dilution have been critically compiled and are presented below.

The following tables summarize the key equilibrium constants for the hydrolysis of terbium(III) in aqueous media.

Table 1: Hydrolysis Constants of Terbium(III) at 25°C

| Reaction | log K |

| Tb³⁺ + H₂O ⇌ TbOH²⁺ + H⁺ | -7.60 ± 0.09 |

| 2Tb³⁺ + 2H₂O ⇌ Tb₂(OH)₂⁴⁺ + 2H⁺ | -13.9 ± 0.2 |

| 3Tb³⁺ + 5H₂O ⇌ Tb₃(OH)₅⁴⁺ + 5H⁺ | -31.7 ± 0.3 |

| Data sourced from critically evaluated compilations. cost-nectar.eu |

Table 2: Solubility Product for Terbium(III) Hydroxide at 25°C

| Reaction | log K |

| Tb(OH)₃(s) + 3H⁺ ⇌ Tb³⁺ + 3H₂O | 16.33 ± 0.30 |

| Data sourced from critically evaluated compilations. cost-nectar.eu |

Based on these equilibrium constants, the distribution of terbium species in an aqueous solution can be predicted as a function of pH. At low pH values, the free, hydrated terbium ion, [Tb(H₂O)ₙ]³⁺, is the predominant species. As the pH increases, the concentration of the mononuclear hydroxo complex, TbOH²⁺, begins to rise. With a further increase in pH, the formation of polynuclear species, Tb₂(OH)₂⁴⁺ and Tb₃(OH)₅⁴⁺, becomes more significant, especially at higher terbium concentrations. Eventually, as the solution becomes sufficiently alkaline, precipitation of solid terbium(III) hydroxide, Tb(OH)₃, will occur, limiting the concentration of soluble terbium species. The precise distribution of these species is dependent not only on pH but also on the total concentration of terbium in the solution.

Advanced Spectroscopic Investigations of Terbium 3+ Perchlorate Systems

Luminescence and Photophysical Characterization

The unique spectroscopic properties of the terbium(III) ion (Tb³⁺), characterized by its sharp, line-like emission bands and long luminescence lifetimes, make it a valuable tool in various scientific fields. When incorporated into coordination complexes with perchlorate (B79767) anions (ClO₄⁻), its photophysical behavior can be significantly modulated. This section delves into the advanced spectroscopic investigations of Tb(III) perchlorate systems, exploring the intricacies of their luminescence and photophysical characteristics.

The emission spectrum of a typical terbium(III) complex is dominated by characteristic 4f-4f transitions. These transitions, which are largely independent of the ligand environment, result in sharp emission peaks. The most prominent of these are observed at approximately 489 nm (⁵D₄→⁷F₆), 544 nm (⁵D₄→⁷F₅), 585 nm (⁵D₄→⁷F₄), and 620 nm (⁵D₄→⁷F₃). mdpi.com The transition at 544 nm is particularly intense and is responsible for the characteristic green luminescence of terbium complexes. mdpi.com

The quantum yield (Φ), a measure of the efficiency of the luminescence process, is highly dependent on the coordination environment of the Tb³⁺ ion. In aqueous solutions of simple terbium(III) perchlorate, the quantum yield is relatively low due to quenching by water molecules. However, the formation of complexes with organic ligands can dramatically enhance the quantum yield. For instance, the quantum yield of terbium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) (DPA) increases from 0.06 to approximately 0.4 as the number of DPA ligands coordinated to the Tb³⁺ ion increases from zero to three. nih.gov This enhancement is attributed to the displacement of water molecules from the inner coordination sphere and the efficient sensitization of the Tb³⁺ ion by the organic ligand.

In a study of seven-coordinate, pentagonal-bipyramidal Tb³⁺ complexes, exceptionally high absolute emission quantum yields of 0.90 ± 0.09 and 0.92 ± 0.09 were reported for two different complexes upon excitation at 320 nm at room temperature. uea.ac.uk These high quantum yields underscore the importance of the ligand architecture in maximizing the luminescence efficiency of Tb³⁺ ions.

The nature of the counter-ion also plays a role in the luminescence intensity. It has been observed that the luminescence intensity of a Tb(III) perchlorate complex is stronger than that of the corresponding nitrate (B79036) complex, suggesting that the perchlorate anion is less effective at quenching the Tb³⁺ luminescence. nih.gov

| Complex | Excitation Wavelength (nm) | Emission Quantum Yield (Φ) | Reference |

| [Tb(bbpen)Cl] | 320 | 0.90 ± 0.09 | uea.ac.uk |

| [Tb(bbppn)Cl] | 320 | 0.92 ± 0.09 | uea.ac.uk |

| Tb(III) with 0 DPA ligands | - | 0.06 | nih.gov |

| Tb(III) with 3 DPA ligands | - | ~0.4 | nih.gov |

| [1a·Tb][ClO₄]₃ | 305 | 0.05 | rsc.org |

The luminescence lifetime (τ) is another critical parameter that provides insights into the photophysical processes of Tb³⁺ complexes. It is the average time the ion spends in the excited state before returning to the ground state. The lifetime is sensitive to the presence of quenching species, particularly water molecules, in the coordination sphere of the Tb³⁺ ion.

The luminescence lifetimes of terbium(III) perchlorate in aqueous solutions are relatively short due to the efficient quenching by O-H oscillators of water molecules. However, complexation with organic ligands that shield the Tb³⁺ ion from the solvent can lead to a significant prolongation of the luminescence lifetime. For example, in terbium(III) complexes with pyridine-2,6-dicarboxylate, the excited-state lifetime increases from 0.5 ms (B15284909) to approximately 2 ms as the number of coordinated DPA ligands increases. nih.gov

In a study of a ternary complex, Tb₂(L)₄·L'·(ClO₄)₆·8H₂O, where L is bis(benzylsulfinyl)methane (B15476143) and L' is 2,2'-dipyridyl, the fluorescence lifetime was enhanced compared to the binary complex, indicating that the introduction of the second ligand further protected the Tb³⁺ ion from non-radiative deactivation. nih.gov

Luminescence decay kinetics are often analyzed to determine the number of different emissive species in a sample. A monoexponential decay curve suggests the presence of a single emissive species, while a biexponential or multiexponential decay indicates the presence of multiple species with different lifetimes. For instance, in a study of chiral terbium(III) complexes, luminescence lifetime measurements in H₂O and D₂O revealed that one complex existed as a single species in solution, while another existed as two species: a monohydrate complex and a complex with no water molecules in the inner coordination sphere. nih.gov

The luminescence lifetime of the complex [1a·Tb][ClO₄]₃ in both acetonitrile (B52724) and acetonitrile-d₃ was determined to be 1.9 ± 0.1 ms, suggesting that no labile solvent molecules are present in the first coordination sphere of the Tb(III) ion in the complex. rsc.org

| Complex | Solvent | Luminescence Lifetime (ms) | Reference |

| Tb(III) with 0 DPA ligands | Aqueous | 0.5 | nih.gov |

| Tb(III) with 3 DPA ligands | Aqueous | ~2 | nih.gov |

| [1a·Tb][ClO₄]₃ | Acetonitrile | 1.9 ± 0.1 | rsc.org |

| [1a·Tb][ClO₄]₃ | Acetonitrile-d₃ | 1.9 ± 0.1 | rsc.org |

The direct excitation of the Tb³⁺ ion is often inefficient due to its low absorption coefficient. To overcome this limitation, a process known as luminescence sensitization, or the "antenna effect," is employed. rsc.org In this process, an organic ligand with a strong absorption in the UV-visible region is coordinated to the Tb³⁺ ion. This ligand, or "antenna," absorbs the excitation energy and then transfers it to the Tb³⁺ ion, which subsequently emits its characteristic luminescence.

The efficiency of the antenna effect depends on several factors, including the absorption and emission properties of the ligand, the efficiency of intersystem crossing from the singlet excited state to the triplet excited state of the ligand, and the efficiency of energy transfer from the ligand's triplet state to the emissive ⁵D₄ level of the Tb³⁺ ion. nih.gov

For instance, in a ternary terbium(III) perchlorate complex with bis(benzylsulfinyl)methane and 2,2'-dipyridyl, both organic ligands were found to sensitize the fluorescence intensity of the Tb(III) ion. nih.gov The introduction of 2,2'-dipyridyl resulted in a significant enhancement of the fluorescence, with the strongest characteristic fluorescence emission intensity of the ternary complex being 9.36 times that of the binary complex. nih.gov This indicates a highly efficient antenna effect.

The sensitization of Tb³⁺ luminescence has also been demonstrated in systems where the lanthanide ion is doped into semiconductor nanoparticles. In a study of ZnS nanoparticles doped with Tb³⁺, the excitation spectra, monitored at the lanthanide emission bands, revealed that the ZnS nanoparticles act as an antenna for the sensitization of the Tb³⁺ ions. nih.gov

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. In the context of terbium(III) perchlorate systems, quenching can occur through various mechanisms, including energy transfer to solvent molecules, particularly water, and interactions with other molecules or ions in the solution.

The most common quenching mechanism for Tb³⁺ luminescence is non-radiative deactivation through vibrational coupling with high-frequency oscillators, such as the O-H bonds of water molecules. This is why the luminescence of Tb³⁺ is significantly weaker in aqueous solutions compared to solutions in deuterated water (D₂O) or aprotic solvents. The displacement of water molecules from the inner coordination sphere of the Tb³⁺ ion by organic ligands is a key strategy to minimize this quenching pathway.

Quenching can also be caused by the presence of certain anions. While perchlorate is generally considered to be a weakly coordinating and non-quenching anion, other anions can significantly quench the luminescence of Tb³⁺. For example, a study on the quenching of terbium nitrate luminescence by the anionic dye eosin (B541160) was conducted in the presence of lithium perchlorate. researchgate.net

In some cases, the quenching mechanism can be more complex. For example, the low luminescence quantum yield of a Tb³⁺ complex with a 2,2'-bipyridine (B1663995) derivative ligand was attributed to the stability of a minimum energy crossing point between the potential energy surfaces of the ligand-centered lowest triplet state and the ground state, which was induced by the out-of-plane bending of an azomethine moiety in the ligand. rsc.org This provides a non-radiative deactivation pathway that competes with the energy transfer to the Tb³⁺ ion.

Phosphorescence is a type of photoluminescence where the energy is emitted from a triplet excited state. In the context of terbium(III) complexes, phosphorescence spectroscopy can be used to study the triplet state of the organic ligands that act as antennas. The energy of the ligand's triplet state is a crucial factor in determining the efficiency of the antenna effect. For efficient energy transfer to the Tb³⁺ ion, the triplet state of the ligand must be at a higher energy level than the emissive ⁵D₄ level of the Tb³⁺ ion (approximately 20,500 cm⁻¹).

In a study of a ternary terbium(III) perchlorate complex, the phosphorescence spectra of the complex were measured to investigate the luminescence mechanism. nih.gov By analyzing the phosphorescence of the ligand, researchers can gain insights into the energy transfer process from the ligand to the terbium ion.

It is important to distinguish between the phosphorescence of the ligand and the luminescence of the Tb³⁺ ion, which is sometimes referred to as "metal-centered phosphorescence" due to its long lifetime. However, the emission from the Tb³⁺ ion is technically a form of fluorescence, as it originates from a spin-allowed transition within the 4f electron shell.

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminescent species. CPL spectroscopy provides information about the three-dimensional structure of molecules in their excited state. Terbium(III) complexes are excellent candidates for CPL studies due to their strong luminescence and sensitivity to the coordination environment.

When a Tb³⁺ ion is placed in a chiral environment, such as by coordination to a chiral ligand, the resulting complex can exhibit CPL. nih.gov The magnitude of the CPL is quantified by the luminescence dissymmetry factor (g_lum), which is defined as 2(I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized emission, respectively.

In a study of chiral terbium(III) complexes with ligands derived from 2-hydroxyisophthalamide (B14833043), significant CPL activity was observed. nih.gov The CPL spectra provided additional confirmation of the presence of stable chiral species in solution. nih.gov For one complex, the CPL signal was the same whether the Tb³⁺ ion was excited directly or indirectly via the ligand, indicating that the same species was responsible for the CPL activity. nih.gov

In another study, a chiral amide-based bis-pyridine substituted polyether macrocycle was found to complex with terbium(III) ions, resulting in a CPL signal with a g_lum of 0.05 for the main ⁵D₄ → ⁷F₅ transition. rsc.org This demonstrates that even in the presence of a simple counter-ion like perchlorate, the chirality of the ligand can induce significant CPL from the Tb³⁺ ion.

| Complex | Transition | g_lum | Reference |

| [1a·Tb][ClO₄]₃ | ⁵D₄ → ⁷F₅ | 0.05 | rsc.org |

| Chiral Tb(III)-IAM complexes | - | ≤ 0.078 | nih.gov |

| Cd₂Tb(RR/SS-H₂L)₂(H₂O)₆₃·2H₂O | - | > 10⁻³ | researchgate.net |

Absorption Spectroscopy

Absorption spectroscopy is a important tool for the investigation of the electronic structure of terbium(III) complexes. By analyzing the absorption of electromagnetic radiation at various wavelengths, detailed information about the energy levels of the metal ion and the coordinating ligands can be obtained.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Terbium(III) Complexes

The UV-Vis absorption spectrum of terbium(III) perchlorate in aqueous solution exhibits a number of absorption bands. A particularly intense absorption is observed in the ultraviolet region at approximately 219.8 nm. osti.gov This band is attributed to a charge transfer transition and is notable for its adherence to Beer's law, making it suitable for the quantitative determination of terbium at low concentrations. osti.gov The molar extinction coefficient for this transition in perchlorate solutions has been determined to be 320 L mol⁻¹ cm⁻¹. osti.gov

In addition to the intense UV band, several weaker and narrower absorption bands are present in the 240 to 380 nm range, as well as a minor absorption at 487 nm. osti.gov These absorptions are characteristic of the parity-forbidden 4f-4f electronic transitions of the Tb³⁺ ion. While direct excitation of these f-f transitions is inefficient due to their low molar absorptivity, they are nonetheless crucial for understanding the electronic structure of the ion. rsc.org The majority of these f-f transitions also follow Beer's law, with some exceptions noted at 263 nm and 265 nm. osti.gov

When terbium(III) is complexed with organic ligands, the UV-Vis absorption spectrum is often dominated by the absorption bands of the ligands, which typically occur in the UV region and are associated with π-π* transitions. rsc.org This phenomenon, known as the "antenna effect," is fundamental to the sensitization of terbium(III) luminescence. The organic ligand absorbs incident light and transfers the excitation energy to the terbium ion, which then emits its characteristic luminescence. rsc.orgresearchgate.net

Table 1: UV-Vis Absorption Data for Terbium(III) Perchlorate in Aqueous Solution

| Wavelength (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment | Reference |

| 219.8 | 320 | Charge Transfer | osti.gov |

| 240-380 | Minor Absorptions | 4f-4f Transitions | osti.gov |

| 487 | Minor Absorption | 4f-4f Transition | osti.gov |

This table summarizes the key absorption features of aqueous terbium(III) perchlorate solutions as reported in the literature.

Identification of Ligand-Centered and Metal-to-Ligand/Ligand-to-Metal Charge Transfer Bands

In terbium(III) complexes, in addition to the sharp, low-intensity f-f transitions of the metal ion and the strong π-π* transitions of the organic ligands, charge transfer (CT) bands can also be observed. libretexts.org These transitions involve the movement of an electron between the metal ion and the ligand.

Ligand-to-Metal Charge Transfer (LMCT) bands arise from the transfer of an electron from a filled or partially filled ligand orbital to an empty or partially filled metal d-orbital. libretexts.org This process results in the formal reduction of the metal ion. LMCT transitions are typically intense and can be observed in the UV-Vis spectrum. libretexts.org For terbium(III) complexes, the likelihood of observing LMCT states is generally lower compared to europium(III) complexes due to the higher reduction potential of Tb³⁺ to Tb²⁺. researchgate.net However, in some systems, LMCT bands can be identified, often by comparing the spectra of the terbium complex with that of a gadolinium(III) analogue, as Gd³⁺ does not have low-lying empty f-orbitals to accept an electron. acs.org

Metal-to-Ligand Charge Transfer (MLCT) bands occur when an electron is excited from a metal orbital to a low-lying empty orbital of the ligand, typically a π* orbital. libretexts.org This results in the formal oxidation of the metal ion. MLCT transitions are common in complexes with π-acceptor ligands. libretexts.org The energy of these charge transfer bands is sensitive to the coordination environment of the metal ion. For instance, a shorter distance between the terbium ion and the oxygen atoms of a β-diketonate ligand can lead to stronger electronic interactions and a lower energy LMCT band. acs.org

The identification of these charge transfer bands is crucial as they can play a significant role in the photophysical properties of the complex, sometimes acting as a quenching pathway for the desired lanthanide luminescence. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Recognition

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. encyclopedia.pub In the context of terbium(III) perchlorate systems, ECD is particularly useful for investigating the chirality of complexes formed with chiral ligands. nih.govacs.org

When terbium(III) coordinates to a chiral ligand, the resulting complex can exhibit a distinct ECD spectrum. The sign and shape of the ECD signals are sensitive to the absolute configuration and conformation of the complex. encyclopedia.pub This allows for the chiral recognition of molecules. For example, the interaction of a racemic mixture of a D₃ symmetric terbium(III) complex with a chiral biomolecule, such as an amino acid, can lead to a perturbation of the racemic equilibrium. nih.gov This induced shift can be detected and quantified using ECD spectroscopy, providing insights into the mechanism of chiral recognition. nih.govrsc.org

The ECD spectra of terbium(III) complexes are often dominated by the electronic transitions of the ligands, but the f-f transitions of the terbium ion can also become chiroptically active upon complexation. acs.org The analysis of these spectra, often in conjunction with theoretical calculations, can provide detailed information about the stereochemical environment of the terbium ion. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the bonding and structure of terbium(III) perchlorate and its complexes. These methods probe the vibrational modes of molecules, which are sensitive to the nature of chemical bonds and the local symmetry of the coordination environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Binding Modes

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule and to study the interactions between a metal ion and its ligands. mdpi.com By analyzing the shifts in the vibrational frequencies of the ligand upon coordination to the terbium(III) ion, the binding mode can be elucidated. nih.govnih.gov

For instance, in complexes with carboxylate-containing ligands, the position of the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) can indicate whether it is acting as a monodentate, bidentate, or bridging ligand. Similarly, shifts in the vibrational frequencies of other functional groups on the ligand, such as C=O, C-N, or O-H, upon complexation provide direct evidence of their involvement in bonding to the terbium ion. researchgate.net The non-coordinating nature of the perchlorate anion (ClO₄⁻) in many systems simplifies the interpretation of the FTIR spectra, as the observed changes can be primarily attributed to the coordination of the organic ligand. wikipedia.org

Raman Spectroscopy for Solution Structure and Anion Coordination Analysis

Raman spectroscopy is a complementary technique to FTIR that is particularly well-suited for studying the structure of species in aqueous solution. d-nb.infomdpi.com It is highly sensitive to the symmetric vibrations of molecules and can provide information about the hydration sphere of the terbium(III) ion and the coordination of anions. nih.govresearchgate.net

In aqueous solutions of terbium(III) perchlorate, Raman spectroscopy can be used to study the totally symmetric stretching mode of the hydrated terbium ion, ν₁ Tb-(OH₂). The frequency of this mode is sensitive to the coordination number of the terbium ion. d-nb.info Across the lanthanide series, there is a known change in the primary hydration number, and Raman spectroscopy can help to characterize the equilibrium between different hydration states for mid-series lanthanides like terbium. d-nb.info

Raman spectroscopy is also an excellent tool for investigating the coordination of the perchlorate anion. The "free" perchlorate anion (ClO₄⁻) has Td symmetry and exhibits a very strong, sharp, and polarized band around 935 cm⁻¹, corresponding to the symmetric stretching mode (ν₁). If the perchlorate anion coordinates to the terbium(III) ion, its symmetry is lowered, which can lead to the splitting of degenerate vibrational modes and the appearance of new bands in the Raman spectrum. d-nb.info This allows for the direct assessment of inner-sphere versus outer-sphere coordination of the perchlorate anion in different environments. d-nb.info

Table 2: Key Raman Vibrational Modes for Terbium(III) Perchlorate Systems

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~370-380 | ν₁ Tb-(OH₂) | Indicates hydration number and strength of metal-water bond | d-nb.info |

| ~935 | ν₁ (ClO₄⁻) | Symmetric stretch of free perchlorate anion | |

| Splitting of ClO₄⁻ modes | Coordinated Perchlorate | Indicates inner-sphere coordination of the perchlorate anion | d-nb.info |

This table presents characteristic Raman frequencies used to study the structure of terbium(III) perchlorate in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful technique for investigating the structure and dynamics of terbium(III) complexes in solution. The paramagnetic nature of the Tb³⁺ ion introduces significant shifts in the NMR spectra of coordinating ligands, providing a wealth of information.

¹H-NMR Investigations of Ligand-Metal Interactions and Structural Information

¹H-NMR spectroscopy is a fundamental tool for probing the interactions between terbium(3+) ions and organic ligands. When a ligand coordinates to the paramagnetic Tb³⁺ center, the chemical shifts of the ligand's protons are significantly altered. These changes, known as paramagnetic shifts, are highly sensitive to the geometric arrangement of the nuclei relative to the metal ion.

For instance, studies involving terbium(III) complexes with amino acid-based ligands have shown that the paramagnetic properties of terbium can induce chemical shifts to lower fields. researchgate.net The magnitude and direction of these shifts provide detailed insights into the binding mode of the ligand. For example, the interaction of a terbium complex with the hydrophobic cavity of α-cyclodextrin was confirmed by observing a distinct shift in the internal H-3 proton signal of the cyclodextrin, indicating a direct interaction with the encapsulated aromatic ligand. researchgate.net

Furthermore, the formation of terbium(III) complexes with macrocyclic ligands, such as those derived from cyclen, has been confirmed using ¹H-NMR spectroscopy. nih.gov These investigations are crucial for verifying the successful synthesis of new complexes and for understanding how the ligand framework encapsulates the metal ion, which in turn influences the complex's properties and potential applications, such as in RNA footprinting. nih.gov

Analysis of Paramagnetic Shifts for Coordination Environment Probing

The analysis of lanthanide-induced shifts (LIS) in ¹H-NMR spectra is a sophisticated method for determining the structure and symmetry of the coordination environment around the terbium(3+) ion. mdpi.com The total observed paramagnetic shift is a sum of two components: the contact shift, resulting from the delocalization of unpaired electron spin density through chemical bonds, and the pseudocontact (or dipolar) shift, which arises from the through-space magnetic anisotropy of the Tb³⁺ ion.

For terbium(III) complexes, the pseudocontact shift is often dominant and provides valuable geometric information. It is dependent on the distance and angle between the nucleus and the paramagnetic center. By analyzing these shifts, researchers can gain a detailed picture of the complex's conformation in solution. mdpi.com

The magnetic anisotropy, a key parameter derived from these shifts, is strongly linked to the symmetry of the coordination polyhedron. mdpi.com For example, a change in the coordination environment of a terbium(III) ion, such as switching from a distorted square antiprismatic (SAP) to a distorted dodecahedral (DP) geometry, can lead to a significant change in its axial magnetic anisotropy, which is directly observable in the ¹H-NMR spectrum. mdpi.com This sensitivity allows NMR to be a powerful probe for subtle structural changes in solution.

Table 1: Representative Paramagnetic Effects in Terbium(III) Systems

| Spectroscopic Technique | Observed Effect | Information Gained | Typical Magnitude |

| ¹H-NMR | Lanthanide-Induced Shifts (LIS) | 3D structure, coordination geometry, magnetic anisotropy | Can be tens or even hundreds of ppm mdpi.com |

| ¹H-NMR | Signal Broadening | Proximity to the paramagnetic center | Varies with distance and relaxation time |

| ¹H-NMR | Changes in Chemical Shift (δ) | Ligand binding and interaction | Shifts of >0.5 ppm upon complexation researchgate.netresearchgate.net |

This table provides illustrative data based on findings for paramagnetic lanthanide complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information about the electronic state and local coordination environment of the absorbing atom. For terbium systems, it is particularly valuable for determining the oxidation state.

XANES for Oxidation State Determination in Terbium(III) to Terbium(IV) Transformations

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the terbium L₃-edge is a direct and powerful method for distinguishing between terbium(III) and terbium(IV) oxidation states. The energy and features of the absorption edge are highly sensitive to the valence state of the terbium ion.

The Tb L₃-edge XANES spectrum of a Tb³⁺ compound is characterized by a single, intense absorption peak, often referred to as a "white line." nih.govresearchgate.netrsc.org In contrast, the spectrum for a Tb⁴⁺ compound exhibits a distinct splitting of this white line, or the appearance of a second, higher-energy feature. researchgate.netrsc.org This difference provides an unambiguous signature of the oxidation state.

For example, during the electrochemical oxidation of Tb³⁺ to Tb⁴⁺ in a carbonate solution, XANES measurements can be used to monitor the transformation in real-time. The initial Tb³⁺ solution shows a white line with a maximum at approximately 7519 eV. nih.gov As the oxidation proceeds, a shoulder appears at a higher energy, between 7525–7530 eV, which is the characteristic signature of Tb⁴⁺ formation. nih.gov Reference spectra of compounds containing known mixtures of Tb³⁺ and Tb⁴⁺, such as Tb₄O₇, clearly show two well-resolved peaks corresponding to both oxidation states, typically around 7518.8 eV for Tb³⁺ and 7526.8 eV for Tb⁴⁺. rsc.org This technique has been instrumental in confirming the creation of stable molecular Tb(IV) complexes and in studying the redox chemistry of terbium in various media. osti.govsckcen.be

Table 2: Key Tb L₃-edge XANES Features for Oxidation State Identification

| Oxidation State | Key Spectral Feature | Approximate Energy (eV) | Reference |

| Terbium(III) | Single intense "white line" peak | ~7519 | nih.gov |

| Terbium(IV) | Higher-energy shoulder or second peak | ~7525 - 7530 | nih.gov |

| Mixed Valence (e.g., in Tb₄O₇) | Two distinct peaks | ~7518.8 (Tb³⁺) and ~7526.8 (Tb⁴⁺) | rsc.org |

This table presents characteristic energy values from experimental studies for identifying terbium oxidation states.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become workhorse methods for studying the ground and excited state properties of Terbium(III) complexes. These methods offer a balance between computational cost and accuracy, making them suitable for relatively large molecular systems. nih.govnih.gov

A crucial aspect of the luminescence of Terbium(III) complexes is the "antenna effect," where organic ligands absorb light and transfer the energy to the Tb³⁺ ion. DFT and TD-DFT are extensively used to model the electronic energy levels of the ligands to predict the efficiency of this energy transfer process. rsc.org

Quantum-chemical modeling can determine the energies of the excited singlet (S₁) and triplet (T₁) states of the ligands. nih.govresearchgate.net For efficient energy transfer to the emissive ⁵D₄ level of Tb³⁺ (around 20,500 cm⁻¹), the ligand's triplet state should be positioned at a suitable energy level above it. rsc.org An ideal energy gap is often cited as 1850–2250 cm⁻¹ to maximize transfer efficiency and minimize back-transfer. rsc.org

Studies on various Tb(III) complexes have shown that DFT calculations can predict whether intramolecular energy transfer will occur. For instance, in a terbium(III) nitrate (B79036) complex with hexamethylphosphoramide, quantum-chemical modeling indicated that the significant energy difference between the ligand's excited states and the Tb³⁺ levels prevents energy transfer, meaning the luminescence arises directly from f-f transitions. nih.gov Conversely, in complexes with ligands like pyridine-2,6-dicarboxylate (B1240393), TD-DFT calculations confirm that the ligand's energy levels are suitable for sensitizing Tb³⁺ emission. nih.govresearchgate.net

Table 1: Calculated Energy Levels for Selected Ligands in Terbium(III) Complexes

This table presents representative theoretical data on the energy levels of ligands calculated to assess their suitability as antennas for Tb(III) sensitization.

| Ligand/Complex Fragment | Method | Calculated S₁ Energy (cm⁻¹) | Calculated T₁ Energy (cm⁻¹) | Energy Gap (T₁ - ⁵D₄ of Tb³⁺) (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Pyrazine (pyz) | DFT | - | 27,000 | 6,495 | rsc.org |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (TFPB) | DFT | - | 21,775 | 1,275 | rsc.org |

| Pyridine-2,6-dicarboxylate (dpa²⁻) | TD-DFT | ~32,050 | ~25,380 | ~4,880 | nih.govresearchgate.net |

TD-DFT calculations are widely employed to predict the spectroscopic properties of Terbium(III) complexes, showing a strong correlation with experimental results. acs.orgresearchgate.netnih.gov These calculations can accurately reproduce the absorption bands of the ligands and the emission wavelengths corresponding to the f-f transitions of the Tb³⁺ ion.

For example, a study on a luminescent complex of Tb³⁺ with pyridine (B92270) 2,6 dicarboxylate (dpa²⁻) demonstrated that TD-DFT calculations perfectly matched the experimental absorption and emission bands of the [Tb(dpa)₃]³⁻ complex. nih.govresearchgate.net The calculations could account for the bathochromic shift observed in the ligand's absorption spectrum upon complexation. nih.govresearchgate.net Furthermore, TD-DFT has been used to perform the first theoretical calculations of phosphorescence and the energy transfer pathway for the emission of Tb³⁺-aqua complexes. nih.gov

In another investigation, TD-DFT calculations for terbium(III) phthalocyaninato complexes successfully reproduced the characteristic absorption bands observed experimentally, assigning them to specific electronic transitions, such as HOMO-LUMO transitions. chemrxiv.org

Table 2: Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for a [Tb(dpa)₃]³⁻ Complex

This table illustrates the accuracy of TD-DFT in predicting spectroscopic properties by comparing calculated values with experimental measurements.

| Property | Experimental Value | Calculated Value (TD-DFT) | Reference |

|---|---|---|---|

| Ligand Absorption (λ_max) | 272 nm, 232 nm | Matching bands predicted | nih.govresearchgate.net |

| Emission (⁵D₄ → ⁷F₆) | 490 nm | Matching band predicted | nih.govresearchgate.net |

| Emission (⁵D₄ → ⁷F₅) | 545 nm | Matching band predicted | nih.govresearchgate.net |

| Emission (⁵D₄ → ⁷F₄) | 592 nm | Matching band predicted | nih.govresearchgate.net |

| Emission (⁵D₄ → ⁷F₃) | 620 nm | Matching band predicted | nih.govresearchgate.net |

These methods are also critical for determining the structure of solvated ions, which is highly relevant for terbium(III) perchlorate (B79767) dissolved in a solvent like water or acetonitrile (B52724). osti.govchemrxiv.org DFT calculations have been used to obtain the expected energy minima for hydrated Yb³⁺ complexes, yielding structures like the square antiprism for [Yb(H₂O)₈]³⁺ and the tricapped trigonal prism for [Yb(H₂O)₉]³⁺, which serve as models for other lanthanides. chemrxiv.org Similar studies on homoleptic solvated lanthanoid(III) ions in amide solutions have used DFT to propose coordination numbers. acs.org The combination of experimental techniques like EXAFS with DFT-based simulations provides a powerful approach to determine the coordination structures of lanthanides in solution. osti.gov

Ab Initio Methods for Electronic Structure Elucidation (e.g., CASSCF)

For lanthanides, with their nearly degenerate and strongly correlated 4f orbitals, single-reference methods like DFT can sometimes be inadequate. High-level multireference ab initio methods are often required for an accurate description of the electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone of this approach. acs.orgresearchgate.netnih.govacs.orgarxiv.org

CASSCF calculations, often followed by second-order perturbation theory (like CASPT2 or NEVPT2) to include dynamic electron correlation and spin-orbit coupling corrections, provide a robust framework for studying Tb(III) complexes. acs.orgresearchgate.netnih.govrsc.org These methods have been successfully applied to predict the absorption and emission spectra of complex terbium systems with excellent agreement with experimental data. acs.orgresearchgate.netnih.gov They are particularly crucial for accurately describing the multiplet structure arising from the f-f transitions and for investigating magnetic properties. acs.orgarxiv.orgosti.gov For instance, CASSCF calculations on Tb-based single-molecule magnets have been used to compute crystal-field parameters and construct effective Hamiltonians to understand their magnetic behavior. acs.orgarxiv.org

Crystal Field Theory and Ligand Field Splitting Analysis

Crystal Field Theory (CFT) provides a model to understand how the electrostatic field of the surrounding ligands removes the degeneracy of the central metal ion's orbitals. byjus.comlibretexts.org In the case of Tb³⁺ (4f⁸, ground state ⁷F₆), the ligand field splits the J-multiplets into several Stark sublevels. researchgate.netacs.orgnih.gov The magnitude and pattern of this splitting are crucial for the spectroscopic and magnetic properties of the complex.

While CFT is a qualitative model, modern computational methods allow for a quantitative analysis of ligand field effects. The Stark splittings of the ground (⁷F₆) and excited (e.g., ⁵D₄) states can be evaluated from magnetic analyses and correlated with high-resolution emission spectra. researchgate.netacs.orgnih.gov

Table 3: Calculated Crystal Field Splitting for the ⁷F₆ Ground State of a Tb(III) Complex

This table provides an example of computationally derived energy levels for the Stark sublevels of the Tb(III) ground state, as determined from magnetic analysis.

| State (M_J) | Calculated Energy (cm⁻¹) | Reference |

|---|---|---|

| ±6 | 0 | acs.org |

| ±5 | 116 | acs.org |

| ±4 | 196 | acs.org |

| ±3 | 258 | acs.org |

| ±2 | 302 | acs.org |

| ±1 | 321 | acs.org |

| 0 | 323 | acs.org |

Note: Data is for the complex Tb(H₃L)(OAc)₂ and represents one possible splitting pattern. The exact values are highly dependent on the specific coordination environment.

Compound Index

Correlation with Magnetic Anisotropy in Terbium(III) Systems

The significant magnetic anisotropy of the Terbium(III) ion is a cornerstone of its application in single-molecule magnets (SMMs). Theoretical and computational chemistry provides indispensable tools for understanding the relationship between the electronic structure of the Tb(III) ion and the coordination environment imposed by surrounding ligands.

First-principles relativistic multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) calculations, are employed to investigate the influence of the chemical environment on the magnetic properties of Tb(III)-based SMMs. arxiv.org These studies calculate the low-energy electronic structure, which allows for the determination of crystal-field parameters and the construction of an effective pseudospin Hamiltonian. arxiv.org

Magneto-structural relationships are further explored through a combination of experimental techniques and theoretical modeling. For instance, in polynuclear Tb(III)-based SMMs, determining the magnetic anisotropy axis of the individual Tb³⁺ ion has been achieved through such combined approaches. nih.gov 1H-NMR spectroscopy has emerged as a powerful technique for probing these properties, allowing for the extraction of the axial component of the magnetic susceptibility tensor, χax. mdpi.comnih.gov This provides a direct experimental link between the symmetry of the coordination environment and the resulting magnetic properties. mdpi.comnih.gov Studies on various Tb(III) complexes have demonstrated that the magnetic properties are highly sensitive to the symmetry of the coordination polyhedron. mdpi.com For example, a change from a square antiprismatic (SAP) to a distorted prism (DP) coordination geometry can cause a noticeable increase in axial anisotropy. mdpi.com

| Complex | Method | Key Finding | Axial Anisotropy (χax) | Reference |

| Dinuclear Tb(III) Phthalocyaninato SMM | DFT and Magnetic Measurements | Strong uniaxial magnetic anisotropy | 1.39 × 10⁻³⁰ m³ | acs.org |

| Tb₂(obPc)₃ | Magnetic Measurements | Comparison for anisotropy | 0.86 × 10⁻³⁰ m³ | acs.org |

| Tb(III) Triple-Decker Complexes | 1H-NMR Spectroscopy | Sensitivity to coordination symmetry | Varies with geometry | mdpi.com |

This table presents a comparison of axial magnetic anisotropy in different Terbium(III) complexes, highlighting the influence of the molecular structure on the magnetic properties.

Simulation of Energy Transfer Mechanisms in Luminescent Terbium(III) Systems

The vibrant green luminescence of the Terbium(III) ion is central to its use in lighting, displays, and biological imaging. ontosight.aiwikipedia.org The efficiency of this luminescence is heavily dependent on the energy transfer from a sensitizing ligand to the Tb(III) ion. Computational simulations are critical for elucidating the complex mechanisms governing this energy transfer.

The process often involves the absorption of light by an organic ligand (antenna), followed by intersystem crossing to a triplet state, and subsequent energy transfer to an excited state of the Tb(III) ion, which then luminesces. rsc.orgresearchgate.net Theoretical models are used to calculate the energy levels of both the ligand and the lanthanide ion to predict the efficiency of this transfer.

Relativistic multiconfigurational methods are utilized within a fragmentation scheme to analyze the energy transfer pathways. In this approach, the constituent fragments of a complex (e.g., the different ligands and the Tb(III) ion) are treated at the same high level of theory to map out the potential energy transfer routes. rsc.org These calculations help to explain the involvement of multiple parallel energy transfer pathways and their relative contributions, which align well with experimental photophysical data. rsc.org

Furthermore, simulations can account for the dynamics of the system. In studies of energy transfer in biological systems, such as from a tyrosine residue to a Tb(III) ion bound to calmodulin, molecular dynamics simulations are used to evaluate the orientation factor (κ²) within Förster resonance energy transfer (FRET) theory. nih.gov This comprehensive approach allows for a quantitative understanding of the observed energy transfer efficiency. nih.gov

| System | Simulation Method | Investigated Process | Key Parameters | Reference |

| Tb³⁺-Eu³⁺ dyad | Rate equation modeling | Temperature-dependent energy transfer | a = 46.9 K⁻¹ s⁻¹, b = 809 s⁻¹ | researchgate.net |

| [Tb(tta)₃(H₂O)₂] | Theoretical modeling | Quenching by ligand triplet state | Energy gap between ⁷F₅ and triplet state | acs.org |

| Tyr to Tb³⁺ in Calmodulin | Förster theory with dynamics simulation | Nonradiative energy transfer | Inter-ionic distance, orientation factor (κ²) | nih.gov |

| A₃Tb₀.₉₀Eu₀.₁₀(PO₄)₃ | Rate equation modeling | Inter-ionic energy transfer mechanisms | Quadrupole-quadrupole and exchange interactions | acs.org |

This table summarizes findings from simulations of energy transfer in various Terbium(III)-containing systems, detailing the methods and key parameters investigated.

Reactivity, Redox Chemistry, and Reaction Mechanisms Involving Terbium 3+ Perchlorate

Electrochemical Oxidation of Terbium(III) to Terbium(IV)

The accessibility of the +4 oxidation state for terbium, although having a highly positive reduction potential for the hydrated ion (E⁰ = +3.1 V vs. SHE), is facilitated by electrochemical methods in the presence of specific complexing agents. The oxidation of Terbium(III), often from a perchlorate (B79767) salt starting material, to Terbium(IV) is a key aspect of its redox chemistry, enabling potential separation from other trivalent lanthanides. researchgate.net

The standard potential of the Tb(IV)/Tb(III) couple is significantly lowered in aqueous media containing strong complexing ligands, making the oxidation process more achievable within the stability window of water. researchgate.net Studies have systematically investigated the influence of different supporting electrolytes on the oxidation potential required for the conversion of Tb(III) to Tb(IV). The presence of ligands that can effectively stabilize the tetravalent state is crucial.